molecular formula C10H14ClN3O2 B1478590 4-chloro-5-(3-(hydroxymethyl)pyrrolidin-1-yl)-2-methylpyridazin-3(2H)-one CAS No. 2090295-93-3

4-chloro-5-(3-(hydroxymethyl)pyrrolidin-1-yl)-2-methylpyridazin-3(2H)-one

Cat. No. B1478590
CAS RN: 2090295-93-3
M. Wt: 243.69 g/mol
InChI Key: ZSBWZEJLBHGOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-5-(3-(hydroxymethyl)pyrrolidin-1-yl)-2-methylpyridazin-3(2H)-one, also known as CMP-Pyrrolidinone, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of pyrrolidinone, a cyclic organic compound with a five-membered ring structure. CMP-Pyrrolidinone is a versatile compound that has been used in a wide range of studies, including those related to drug development, biochemistry, and physiology. Its unique structure and properties have allowed it to be utilized in a variety of ways, making it a valuable tool for scientists.

Scientific Research Applications

Anticancer Potential

  • Synthesis and Anticancer Properties : A study explored the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, including derivatives similar to the compound . These compounds were evaluated for their effects on the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia, indicating their potential as anticancer agents (Temple et al., 1983).

Chemical Synthesis and Modifications

  • Chlorination of Methyl Derivatives : Research on the chlorination of methyl derivatives of pyridine, pyrazine, and thiazole by N-chlorosuccinimide has been conducted, providing insights into the chemical modifications and synthetic pathways related to the compound of interest (Rubina et al., 1989).
  • Synthesis of Pyrrolin-2-ones : The synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones has been studied, highlighting the use of these compounds in preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003).
  • Synthesis and Antioxidant Activity : Research on the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, including their antioxidant activity, has been conducted, indicating the compound's utility in medicinal chemistry (Tumosienė et al., 2019).

Biological Activities and Applications

  • Calcium Channel Antagonist Activity : Studies have been conducted on the synthesis and calcium channel antagonist activity of new symmetrical and asymmetrical 4-[2-chloro-2-(4-chloro-6-methyl-2-oxo-2H-pyran-3-yl)vinyl]-substituted 1,4-dihydropyridines, suggesting the compound's potential application in pharmacology (Shahrisa et al., 2011).
  • Antineoplastic Agents : The synthesis of 4-methyl-pyrido[4,3-b]indoles (gamma-carbolines) and related 4-hydroxymethyl derivatives has been investigated, revealing the compound's significance as an antineoplastic agent (Nguyen et al., 1992).

properties

IUPAC Name

4-chloro-5-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-13-10(16)9(11)8(4-12-13)14-3-2-7(5-14)6-15/h4,7,15H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBWZEJLBHGOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)N2CCC(C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-5-(3-(hydroxymethyl)pyrrolidin-1-yl)-2-methylpyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
4-chloro-5-(3-(hydroxymethyl)pyrrolidin-1-yl)-2-methylpyridazin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
4-chloro-5-(3-(hydroxymethyl)pyrrolidin-1-yl)-2-methylpyridazin-3(2H)-one
Reactant of Route 4
4-chloro-5-(3-(hydroxymethyl)pyrrolidin-1-yl)-2-methylpyridazin-3(2H)-one
Reactant of Route 5
4-chloro-5-(3-(hydroxymethyl)pyrrolidin-1-yl)-2-methylpyridazin-3(2H)-one
Reactant of Route 6
4-chloro-5-(3-(hydroxymethyl)pyrrolidin-1-yl)-2-methylpyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.